

# Comparative analysis of different BRD4targeting PROTACs

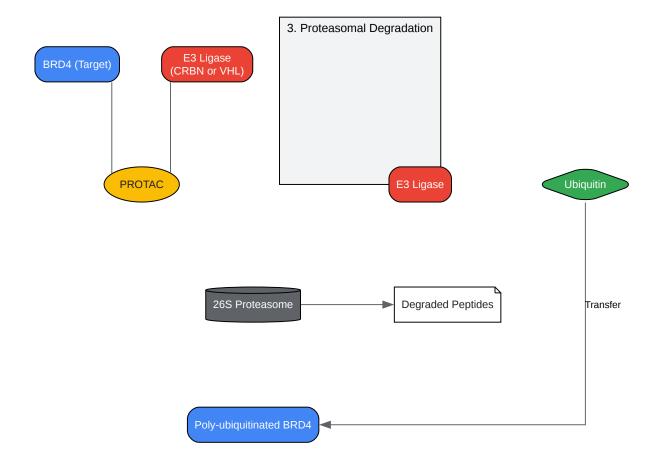
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	cBu-Cit-PROTAC BRD4 Degrader- 5	
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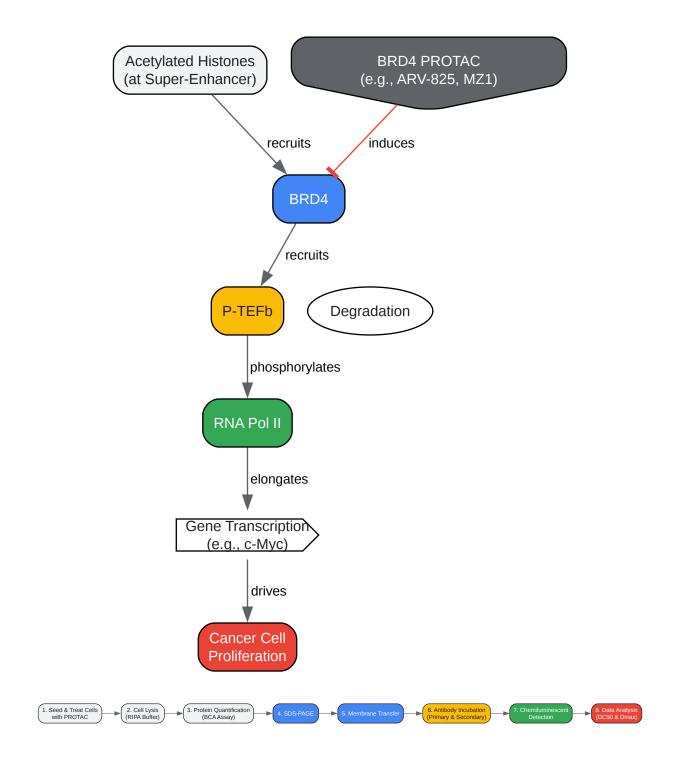
# Mechanism of Action: Hijacking the Cellular Machinery

BRD4-targeting PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to BRD4 (often based on a known BET inhibitor like JQ1), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][4] By simultaneously binding to BRD4 and an E3 ligase (Cereblon for ARV-825 and dBET1; von Hippel-Lindau or VHL for MZ1), the PROTAC forms a ternary complex.[4][5][6] This proximity induces the E3 ligase to tag BRD4 with ubiquitin, marking it for destruction by the 26S proteasome.[7][8] The PROTAC is then released to catalyze further degradation cycles.[7]









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